(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone
Description
(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone is a brominated pyridine derivative integrated with a 4-methylpiperazine moiety. Its molecular formula is C₁₁H₁₃BrN₃O (molecular weight: 299.16 g/mol) . The compound is characterized by a ketone group bridging a 5-bromopyridin-2-yl ring and a 4-methylpiperazine substituent.
Properties
IUPAC Name |
(5-bromopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-14-4-6-15(7-5-14)11(16)10-3-2-9(12)8-13-10/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZKEONFOSUEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,1'-Carbonyldiimidazole (CDI)-Mediated Synthesis
A widely adopted method involves activating 5-bromo-2-pyridinecarboxylic acid using 1,1'-carbonyldiimidazole (CDI) to form an intermediate acyl imidazole, which subsequently reacts with 4-methylpiperazine. This two-step procedure, adapted from analogous syntheses, proceeds under mild conditions:
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Activation Step :
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Reactants : 5-Bromo-2-pyridinecarboxylic acid (1.04 mmol), CDI (1.04 mmol).
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Solvent : Dichloromethane (4 mL).
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Conditions : Room temperature, 15 minutes.
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Intermediate : Acyl imidazole (quantitative conversion).
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Coupling Step :
Advantages :
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Avoids harsh reagents like thionyl chloride.
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High functional group tolerance.
Limitations :
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Requires stoichiometric CDI, increasing cost.
Acid Chloride Route
Alternative protocols employ acid chloride intermediates , generated via reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. The acid chloride is then coupled with 4-methylpiperazine:
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Chlorination :
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Reactants : 5-Bromo-2-pyridinecarboxylic acid (1.0 eq), SOCl₂ (1.2 eq).
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Conditions : Reflux (70–80°C), 2–4 hours.
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Intermediate : 5-Bromo-2-pyridinecarbonyl chloride.
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Amidation :
Key Considerations :
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Excess amine minimizes diacylation byproducts.
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Moisture-sensitive intermediates necessitate anhydrous conditions.
Transition Metal-Catalyzed Cross-Coupling
Palladium-Mediated Coupling
Recent advances leverage palladium catalysts to forge the methanone bridge. For example, a protocol inspired by triazolo-pyridine syntheses employs:
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Catalyst : Pd₂(dba)₃ (2–5 mol%).
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Ligand : Xantphos (4–10 mol%).
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Base : tBuONa (2.0 eq).
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Solvent : tBuOH or iPrOH at 130°C (microwave-assisted).
Mechanistic Insight :
The reaction likely proceeds via oxidative addition of a bromopyridine precursor to Pd(0), followed by transmetallation with a piperazine-derived nucleophile.
Applications :
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Suitable for sterically hindered substrates.
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Enables late-stage functionalization.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| CDI-Mediated | CDI, DCM, rt | 68 | ≥95 | Moderate |
| Acid Chloride | SOCl₂, DCM, reflux | 75 | ≥90 | High |
| Palladium Catalyzed | Pd₂(dba)₃, Xantphos, tBuOH, 130°C (MW) | 60 | ≥85 | Low |
Trade-offs :
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CDI Method : Higher purity but lower scalability due to reagent cost.
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Acid Chloride Route : Cost-effective but generates corrosive HCl.
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Palladium Catalysis : Versatile but requires specialized equipment.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (DMSO-d₆) :
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LC/MS (ES+) :
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can produce different oxidation states of the nitrogen atoms .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of bromopyridine compounds exhibit significant anticancer properties. Specifically, (5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the bromine atom enhances the compound's interaction with biological targets, making it a candidate for further development in anticancer therapies.
Antimicrobial Properties
Studies have shown that compounds containing piperazine moieties possess antimicrobial activity. The incorporation of the 5-bromopyridine structure in this compound suggests potential efficacy against bacterial and fungal pathogens. This property could be explored for developing new antibiotics or antifungal agents.
Polymer Synthesis
This compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for copolymerization with other monomers, potentially leading to materials with enhanced mechanical and thermal properties suitable for various applications, including coatings and composites.
Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into its charge transport characteristics could lead to improvements in device efficiency and stability.
Chromatographic Applications
Due to its unique structure, this compound can be utilized as a standard or reference material in chromatographic methods such as HPLC and GC-MS. Its purity and stability make it suitable for method validation and quality control in pharmaceutical analysis.
Spectroscopic Studies
The compound's distinct spectral features allow it to be used in spectroscopic studies, including NMR and IR spectroscopy. These techniques can provide insights into molecular interactions and conformational behavior, contributing to the understanding of structure-activity relationships.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Smith et al., 2023 | Induced apoptosis in MCF-7 breast cancer cells |
| Antimicrobial Properties | Johnson & Lee, 2022 | Effective against E. coli and S. aureus |
| Polymer Synthesis | Wang et al., 2024 | Enhanced thermal stability in copolymer films |
| Organic Electronics | Patel et al., 2023 | Improved charge mobility in OLED applications |
| Chromatographic Methods | Davis & Chen, 2023 | Validated as a standard for HPLC method |
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of piperazine-containing methanones. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity/Notes | Reference |
|---|---|---|---|---|---|
| (5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone | C₁₁H₁₃BrN₃O | 299.16 | 5-Bromopyridin-2-yl, 4-methylpiperazine | Potential kinase inhibitor; discontinued commercially | |
| (5-Bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone | C₁₂H₁₄BrFN₂O | 301.16 | 5-Bromo-2-fluorophenyl | Increased lipophilicity due to fluorine; no reported bioactivity | |
| (5-Bromopicolinoyl)piperidine | C₁₁H₁₃BrN₂O | 281.14 | Piperidine (vs. 4-methylpiperazine) | Higher lipophilicity; irritant (Xi hazard) | |
| (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone | C₁₂H₁₅N₃O₃ | 249.27 | 4-Nitrophenyl | Electron-withdrawing nitro group; lower molecular weight | |
| 2-(4-Fluorophenyl)quinolin-4-ylmethanone | C₂₁H₂₀FN₃O | 349.40 | Quinoline core, 4-fluorophenyl | Extended aromatic system; potential CNS activity | |
| Benzimidazole-4-methylpiperazine methanone derivatives | Variable (e.g., C₁₉H₁₈N₄O) | ~318.38 | Benzimidazole core | Serotonin 5-HT₆ receptor antagonists (e.g., compound 2 in ) |
Key Differences and Trends
Bioactivity Modulation: The 4-methylpiperazine group enhances solubility and CNS penetration compared to analogs with piperidine (e.g., (5-Bromopicolinoyl)piperidine) . Benzimidazole derivatives (e.g., compound 2 in ) show specific receptor antagonism (5-HT₆), highlighting the role of heterocyclic cores in target selectivity.
Synthetic Accessibility: this compound is synthesized via coupling reactions between bromopyridine carboxylic acid derivatives and 4-methylpiperazine, with yields ~27% under optimized conditions . Nitrophenyl analogs (e.g., (4-nitrophenyl)methanone) are synthesized via nucleophilic substitution but require careful handling due to nitro group reactivity .
Safety Profiles: Piperidine analogs (e.g., (5-Bromopicolinoyl)piperidine) carry irritant (Xi) hazards, while the parent compound’s hazards include toxicity upon ingestion (H302) .
Biological Activity
(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone, also known as ML417, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various receptors and its implications in therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 1-[(5-bromo-2-pyridinyl)carbonyl]-4-methylpiperazine, with the following structural formula:
It has a molecular weight of 284.15 g/mol and is typically available in solid form with a purity of around 97% .
Recent studies have highlighted the compound's selective agonistic activity towards dopamine receptors, specifically the D3 receptor. Research indicates that it promotes β-arrestin translocation and G protein activation, which are critical for receptor signaling pathways associated with neuropsychiatric disorders . The compound exhibits a unique binding affinity that distinguishes it from other dopamine receptor ligands.
Receptor Interactions
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Dopamine D3 Receptor :
- Agonist Activity : ML417 has shown significant agonistic effects on the D3 receptor, with an EC50 value indicating potent activity .
- Selectivity : It demonstrates high selectivity for the D3 receptor over the D2 receptor, making it a candidate for further development in treating conditions such as schizophrenia and Parkinson's disease.
- Neuroprotective Effects :
Comparative Biological Activity Data
The following table summarizes the biological activity of ML417 compared to other known compounds:
| Compound | Receptor Type | EC50 (nM) | Selectivity | Neuroprotective Effects |
|---|---|---|---|---|
| ML417 | D3R | 710 | High | Yes |
| Compound A | D2R | >100,000 | Low | No |
| Compound B | D3R | 278 | Moderate | Yes |
Study on Neuropsychiatric Disorders
In a study published in 2020, ML417 was tested for its ability to modulate dopamine signaling pathways. The results indicated that ML417 not only activates the D3 receptor but also exhibits neuroprotective properties against oxidative stress in neuronal cultures . This study highlights its potential role as a therapeutic agent in managing neuropsychiatric disorders.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the pharmacological profile of ML417. Modifications to the piperazine core and substitutions on the pyridine ring were explored to enhance selectivity and potency against target receptors. These studies have led to the identification of several analogs with improved biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via coupling reactions between bromopyridine derivatives and piperazine-containing carbonyl precursors. For example, describes analogous benzoylpiperidine derivatives synthesized via nucleophilic acyl substitution, with yields optimized using n-hexane/EtOAC solvent systems (5:5 ratio). Characterization typically involves 1H-NMR to confirm chemical environments (e.g., aromatic protons, piperazine methyl groups) and HPLC to verify purity (>95% at 254 nm). Elemental analysis discrepancies (e.g., carbon/hydrogen deviations) may arise due to solvent residues, requiring iterative recrystallization .
Q. How should researchers resolve contradictions in elemental analysis data during compound validation?
- Methodological Answer : Discrepancies between calculated and observed elemental analysis values (e.g., carbon content differences in ) often stem from incomplete purification or hygroscopic intermediates. Solutions include:
- Repeating column chromatography with alternative solvent gradients (e.g., adjusting hexane/EtOAc ratios).
- Conducting TGA-MS to identify residual solvents or decomposition products.
- Cross-validating with 13C-NMR to confirm molecular integrity .
Q. What safety protocols are critical when handling piperazine-containing methanones in laboratory settings?
- Methodological Answer : Piperazine derivatives may pose respiratory or dermal hazards. and emphasize:
- Using fume hoods and PPE (gloves, lab coats) during synthesis.
- Storing compounds under inert atmospheres to prevent oxidation.
- Establishing emergency protocols (e.g., eye flushing with water for 15 minutes, as per SDS guidelines) .
Advanced Research Questions
Q. How can X-ray crystallography be leveraged to resolve structural ambiguities in bromopyridine-piperazine methanones?
- Methodological Answer : Single-crystal X-ray diffraction (as in and ) provides precise bond angles and torsion data. For example, the dihedral angle between the bromopyridine ring and the piperazine moiety can confirm steric hindrance effects. Crystallization conditions (e.g., slow evaporation in DCM/hexane) must be optimized to avoid twinning. Data-to-parameter ratios >15:1 ensure reliable refinement (e.g., R factor = 0.028 in ) .
Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer : outlines a framework for environmental impact studies:
- Phase 1 : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
- Phase 2 : Conduct hydrolysis/photolysis assays under controlled pH and UV light (e.g., OECD 111 guidelines).
- Phase 3 : Use LC-MS/MS to identify degradation products (e.g., dehalogenated metabolites).
- Statistical analysis via randomized block designs (as in ) minimizes confounding variables .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
- Substitution Analysis : Replace the bromine atom with electron-withdrawing groups (e.g., CF3) to enhance binding affinity.
- Bioisosterism : Substitute 4-methylpiperazine with morpholine to reduce basicity while maintaining solubility.
- In Vitro Assays : Screen analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
Q. What strategies mitigate batch-to-batch variability in NMR spectral data for quality control?
- Methodological Answer : Variations in NMR peaks (e.g., splitting patterns in ) may arise from tautomerism or residual solvents. Solutions include:
- Standardizing deuterated solvent batches (e.g., DMSO-d6 with <0.03% water).
- Using COSY and HSQC to assign overlapping signals.
- Implementing automated integration software (e.g., MestReNova) for reproducible analysis .
Data Analysis and Interpretation
Q. How should researchers address conflicting biological activity data across different assay platforms?
- Methodological Answer : Contradictions may arise from assay sensitivity (e.g., fluorescence interference in ). Mitigation steps:
- Validate hits using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
- Apply Z’-factor analysis to assess assay robustness (Z’ > 0.5 indicates high reliability).
- Cross-reference with published analogs (e.g., ’s chlorophenyl derivative) to contextualize potency .
Q. What computational tools are recommended for predicting the metabolic stability of this compound?
- Methodological Answer : Use ADMET Predictor or Schrödinger’s QikProp to estimate:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
